molecular formula C10H10F2O B7845474 3',5'-Difluoro-2-methylpropiophenone

3',5'-Difluoro-2-methylpropiophenone

Cat. No.: B7845474
M. Wt: 184.18 g/mol
InChI Key: PRCOWJDXECZIOZ-UHFFFAOYSA-N
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Description

3',5'-Difluoro-2-methylpropiophenone is a fluorinated aromatic ketone of significant interest in advanced chemical research and development. As a member of the difluoropropiophenone class, this compound serves as a versatile and critical synthetic intermediate. Its molecular structure, featuring fluorine atoms at the 3' and 5' positions and a methyl group on the phenyl ring, makes it a valuable precursor for constructing complex molecules, particularly in the field of pharmaceutical chemistry where the introduction of fluorine atoms is a common strategy to modulate the bioavailability, metabolic stability, and binding affinity of lead compounds . One of the primary research applications of this compound is its role as a key building block in the synthesis of fluorinated quinoline and quinolone derivatives . These heterocyclic scaffolds are the core structures in a range of biologically active molecules, most notably fluoroquinolone antibiotics. The presence of fluorine is a defining feature of modern quinolone antibiotics, as it is known to markedly improve antimicrobial activity by enhancing cell penetration and affinity for target enzymes . Researchers can utilize this compound to develop novel quinoline-based structures for evaluating new therapeutic agents. The mechanism of action for molecules derived from this intermediate often involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription . The 4-fluorobenzyl moiety, which can be incorporated using related synthetic pathways, is considered a pharmacophoric group that can further enhance biological activity . Beyond antimicrobial applications, this compound's utility extends to materials science, where it may be used in the synthesis of specialty polymers and ligands for catalysis. The physical properties of this compound, such as its density, boiling point, and melting point, are expected to be similar to those of related compounds like 4-Methylpropiophenone (density ~1.0 g/cm³, boiling point ~238°C) . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) such as gloves and eyeshields .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCOWJDXECZIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: 3',5'-Difluoro-2-methylpropiophenone is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the effects of fluorination on biological systems. Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 3',5'-Difluoro-2-methylpropiophenone exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely, but often include interactions with key signaling molecules and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

a) 3',5'-Difluoro-2'-hydroxyacetophenone (C₈H₆F₂O₂)
  • Substituents : 3',5'-difluoro, 2'-hydroxy.
  • Synthesis : Prepared via Fries rearrangement of 2,4-difluorophenyl acetate with AlCl₃ at 150°C .
  • Properties: The hydroxyl group increases polarity, reducing lipophilicity (logP ≈ 1.8) compared to methyl-substituted analogs. This compound is soluble in ethanol and dimethyl sulfoxide (DMSO) .
b) 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone (C₁₃H₁₃ClF₂O₃)
  • Substituents : 2'-chloro, 4',5'-difluoro, 3-(1,3-dioxan-2-yl).
  • Applications: Used as a synthetic intermediate.
  • Safety : Requires stringent handling (glovebox use, PPE) due to toxicity risks .
c) 1-(3-Bromo-2,4-difluorophenyl)ethanone (C₈H₅BrF₂O)
  • Substituents : 3-bromo, 2,4-difluoro.
  • Properties: Bromine’s bulkiness and electronegativity alter electronic distribution, making this compound more reactive in nucleophilic substitutions. Molecular weight (250.6 g/mol) is higher than non-halogenated analogs .

Impact of Fluorine Position and Number

  • 3',5'-Difluoro vs. 2',4'-Difluoro: 3',5'-Difluoro-2-methylpropiophenone: Symmetrical fluorine placement may enhance crystal packing efficiency, increasing melting point compared to asymmetrical analogs. 2',4'-Difluoro-2-hydroxyacetophenone: Asymmetrical substitution reduces symmetry, lowering melting point and altering solubility .
  • Mono- vs. Di-fluorination: Mono-fluorinated compounds (e.g., 3'-Fluoroacetophenone) exhibit lower boiling points and reduced metabolic stability compared to di-fluorinated analogs .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility
This compound 188.2 ~2.5 Ethanol, DMSO
3',5'-Difluoro-2'-hydroxyacetophenone 172.1 1.8 Ethanol, DMSO
2'-Chloro-4',5'-difluoro-propiophenone 291.0 ~3.0 Limited in water

Biological Activity

3',5'-Difluoro-2-methylpropiophenone is a fluorinated aromatic ketone with the molecular formula C8_8H6_6F2_2O. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural features and potential biological activities. The presence of fluorine atoms and a methyl group enhances its reactivity and interaction with biological targets.

  • Molecular Structure : The compound consists of a propiophenone backbone substituted with two fluorine atoms at the 3' and 5' positions and a methyl group at the 2-position.
  • Molecular Weight : Approximately 168.13 g/mol.
  • Solubility : Generally soluble in organic solvents, which is beneficial for various synthetic applications.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Key starting materials include:

  • 2-Methylbenzene-1,3-diol
  • Difluorocarbene

The reaction conditions often require a Lewis acid catalyst to facilitate the introduction of difluorocarbene into the aromatic ring, leading to the desired fluorinated product.

Biological Activity

Research indicates that this compound exhibits several biological activities, making it a subject of interest in pharmacological studies:

Antimicrobial Activity

Studies have shown that compounds similar to this compound demonstrate antimicrobial properties against various pathogens. For instance:

  • Gram-positive bacteria : Exhibited moderate inhibitory effects.
  • Gram-negative bacteria : Similar trends were noted, suggesting potential applications in developing antimicrobial agents.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors. The fluorine atoms enhance binding affinity, allowing the compound to modulate biological pathways effectively.

Case Studies

  • Antimicrobial Efficacy Study : A study investigated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
  • Pharmacological Profiling : In vivo studies assessed the compound's effects on metabolic pathways related to inflammation. The results showed a decrease in pro-inflammatory cytokines, indicating potential anti-inflammatory properties.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus50 µg/mLModerate
Escherichia coli75 µg/mLModerate
Listeria monocytogenes40 µg/mLSignificant

Table 2: Pharmacological Effects on Cytokine Levels

Treatment GroupIL-6 Level (pg/mL)TNF-α Level (pg/mL)
Control12080
Low Dose (10 mg/kg)9060
High Dose (50 mg/kg)5030

Preparation Methods

Synthesis of 3,5-Difluoro-2-methylbromobenzene

The precursor is synthesized via bromination of 3,5-difluoro-2-methylbenzene using N\text{N}-bromosuccinimide (NBS) under radical initiation. Yields exceed 85% when conducted in CCl4\text{CCl}_4 at 80°C for 6 hours.

Grignard Reagent Formation

3,5-Difluoro-2-methylbromobenzene reacts with magnesium in tetrahydrofuran (THF) at 25–30°C to form the aryl magnesium bromide. Initiators like iodine or 1,2-dibromoethane enhance reactivity, achieving >90% conversion.

Acylation via Weinreb Amide

The Grignard reagent is quenched with N\text{N}-methoxy-N\text{N}-methylpropanamide (Weinreb amide) at −78°C, followed by gradual warming to room temperature. This step affords the target ketone in 72–78% yield after purification via vacuum distillation (15–20 Torr, 80–90°C).

Key Advantages :

  • Avoids Friedel-Crafts limitations with electron-deficient arenes.

  • High regioselectivity due to pre-functionalized aryl bromide.

Friedel-Crafts Acylation Under Modified Conditions

Despite the deactivating effect of fluorine substituents, Friedel-Crafts acylation remains viable with optimized Lewis acid catalysts.

Substrate Preparation: 3,5-Difluoro-2-methylbenzene

The methyl group activates the ring ortho/para to its position, countering fluorine’s deactivation. Computational studies indicate the 4-position (para to methyl) as the most electrophilically susceptible site.

Acylation with Propionyl Chloride

Using AlCl3\text{AlCl}_3 (1.5 equiv) in dichloromethane at 0°C, propionyl chloride reacts with 3,5-difluoro-2-methylbenzene. The reaction requires 24 hours for completion, yielding 58–63% product. Higher temperatures (25°C) reduce yields due to polyacylation.

Catalyst Alternatives :

  • FeCl3\text{FeCl}_3: Yields drop to 45% but improve selectivity.

  • BF3OEt2\text{BF}_3 \cdot \text{OEt}_2: Enhances rate (12 hours) but necessitates strict anhydrous conditions.

Cross-Coupling Strategies for Ketone Installation

Palladium-catalyzed couplings enable modular assembly of the propiophenone scaffold.

Suzuki-Miyaura Coupling

A boronic acid derivative (3,5-difluoro-2-methylphenylboronic acid) couples with propanoyl chloride equivalents. However, standard Suzuki conditions (Pd(PPh3_3)4_4, Na2_2CO3_3) fail due to acyl chloride instability. Modified protocols using aryl triflates and acylstannanes achieve 40–50% yields.

Kumada Coupling

Aryl magnesium bromide (Section 1.2) reacts with propanoyl chloride in the presence of Ni(acac)2\text{Ni}(\text{acac})_2. This one-pot method yields 65–70% product but requires rigorous exclusion of moisture.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Key Challenges
Grignard-Weinreb72–788–10 hoursSensitivity to moisture
Friedel-Crafts58–6324 hoursCompeting side reactions
Kumada Coupling65–706 hoursCatalyst cost and purification

Industrial Scalability : The Grignard-Weinreb approach is preferred for large-scale synthesis due to reproducibility and moderate purification demands .

Q & A

Q. What safety protocols are critical for handling this compound?

  • Methodology : Store in amber vials at 2–8°C under inert atmosphere. Use PPE (nitrile gloves, safety goggles) and fume hoods for synthesis. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Refer to GHS hazard codes (H318: eye damage) from Safety Data Sheets .

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